molecular formula C22H17BrN4O2S B6490524 11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione CAS No. 1358811-01-4

11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No. B6490524
CAS RN: 1358811-01-4
M. Wt: 481.4 g/mol
InChI Key: KZGIUJFZVDYUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a useful research compound. Its molecular formula is C22H17BrN4O2S and its molecular weight is 481.4 g/mol. The purity is usually 95%.
The exact mass of the compound 11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is 480.02556 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is an attractive target for cancer therapy due to its role in cell cycle regulation. Researchers have designed and synthesized a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest . These molecules were found to inhibit CDK2 selectively, leading to significant growth inhibition in various cancer cell lines. Notably, compounds 14 and 15 demonstrated potent cytotoxic activities against MCF-7, HCT-116, and HepG-2 cells, making them promising candidates for further investigation.

Adenosine Receptor Modulation

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been explored as a pharmacophore for adenosine receptors . Functionalization of this scaffold allows researchers to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic agents. These derivatives may play a crucial role in modulating adenosine receptor activity, which has implications in various physiological processes.

Cardiovascular Disorders

Certain pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have shown promise in treating cardiovascular disorders . Their activity may involve mechanisms such as RORγt inverse agonism, PHD-1 inhibition, and modulation of JAK1 and JAK2. Further research is needed to explore their potential therapeutic applications in cardiovascular medicine.

Type 2 Diabetes

Although specific studies on our compound are limited, the broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines has been investigated for its potential in managing type 2 diabetes . These compounds may impact glucose metabolism or insulin signaling pathways, but more targeted investigations are required.

Medicinal Chemistry and Fluorescent Probes

Recent applications have highlighted the use of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines in medicinal chemistry and as fluorescent probes . These heterocycles may serve as structural units in drug design or as imaging agents for biological studies.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, thereby preventing its normal function

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This leads to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary concern .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This indicates the compound’s potential as a potent anti-cancer agent.

properties

IUPAC Name

11-[(4-bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O2S/c23-17-8-6-16(7-9-17)14-26-22(29)27-18-11-13-30-19(18)20(28)25(21(27)24-26)12-10-15-4-2-1-3-5-15/h1-9,11,13H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGIUJFZVDYUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N4C2=NN(C4=O)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

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